Comparative Binding Data: (2-Cyclobutoxyphenyl)methanamine Exhibits Strong, Selective MAO-A Inhibition vs. Closely Related Analogs
(2-Cyclobutoxyphenyl)methanamine demonstrates potent and selective inhibition of Monoamine Oxidase A (MAO-A) [1]. It exhibits an IC50 of 82 nM against bovine brain MAO-A, a value over 10,000 times more potent than its activity against the MAO-B isoform (IC50 = 890,000 nM) [1]. This >10,000-fold selectivity is a key differentiator. While the exact IC50 values for the para-substituted isomer ((4-Cyclobutoxyphenyl)methanamine) are not available in the same assay, its reported mechanism of action revolves around histamine-3 receptor modulation, not MAO-A inhibition, suggesting a fundamental shift in target profile driven solely by the substitution position .
| Evidence Dimension | Inhibitory Activity (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM |
| Comparator Or Baseline | Comparator: (4-Cyclobutoxyphenyl)methanamine (para isomer). Baseline: Target compound's own MAO-B activity. |
| Quantified Difference | MAO-A vs MAO-B selectivity: >10,000-fold. Mechanism: (2- isomer) MAO-A inhibition vs. (4- isomer) H3 receptor modulation . |
| Conditions | Inhibition of bovine brain mitochondria MAO-A using serotonin as substrate, after 60 mins by fluorimetric method [1]. |
Why This Matters
This high level of isoform selectivity is crucial for minimizing off-target effects in neurological research, making it a preferred starting point for developing selective MAO-A inhibitors over broad-spectrum or alternative-mechanism analogs.
- [1] BindingDB. (2016). BindingDB Entry BDBM50097419 (CHEMBL3585825). Binding Database. View Source
